2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2S/c1-19-13(16-17-18-19)23-8-12(21)20-6-2-3-10(7-20)22-11-4-5-14-9-15-11/h4-5,9-10H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJVWTMOKRGFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound consists of a tetrazole ring linked via a thioether to a piperidine moiety substituted with a pyrimidine group. This unique combination is thought to contribute to its biological activities.
Molecular Formula: CHNOS
Key Functional Groups:
- Tetrazole ring
- Thioether linkage
- Piperidine ring
- Pyrimidine moiety
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring: Reacting 1-methylhydrazine with sodium azide.
- Thioether Formation: The tetrazole derivative is reacted with a thiol compound.
- Piperidine and Pyrimidine Substitution: The thioether is then reacted with piperidine derivatives containing pyrimidine groups.
Antimicrobial Activity
Research has shown that derivatives of tetrazole and piperidine exhibit significant antimicrobial properties. A study evaluating various tetrazole-piperidine derivatives demonstrated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound was found to possess activity comparable to established antibiotics, indicating its potential as a lead molecule for antimicrobial drug development .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
The proposed mechanism of action involves:
- Interaction with Enzymes: The tetrazole moiety may chelate metal ions, inhibiting metalloproteins involved in cellular processes.
- Receptor Modulation: The piperidine and pyrimidine components interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.
Case Studies
- Antimicrobial Evaluation: A series of studies have confirmed the antimicrobial efficacy of tetrazole-piperidine derivatives, highlighting their potential as new antibiotics .
- Cancer Cell Line Studies: Research involving lung cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Tetrazole Derivatives with Piperidine Linkages
The compound 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (compounds 22–28 in ) shares the tetrazole-piperidine-ethanone backbone but differs in key substituents:
Key implications :
- The 1-methyl tetrazole in the target compound may improve metabolic stability compared to aryl-substituted analogs, which are prone to oxidative metabolism.
Other Heterocyclic Compounds
Compounds like (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one () and 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine () differ fundamentally in core structures (thiazolidinone, pyridazine-pyrazole vs. tetrazole-piperidine), limiting direct comparability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
